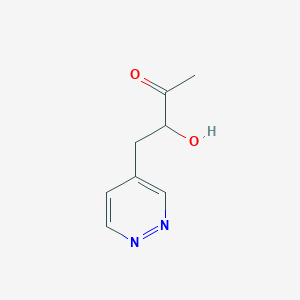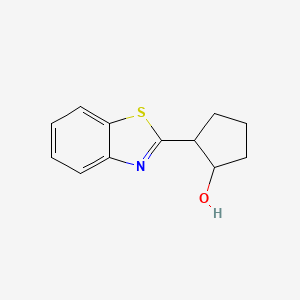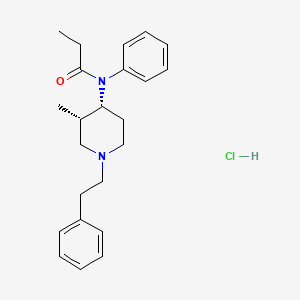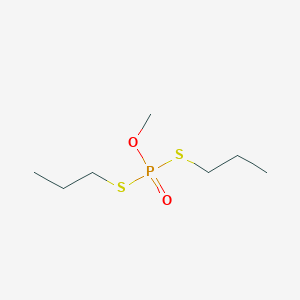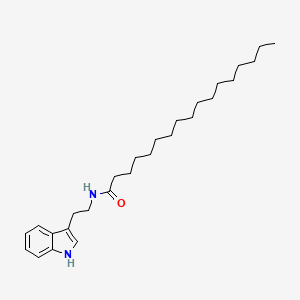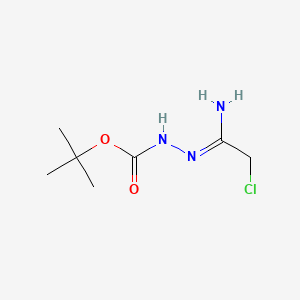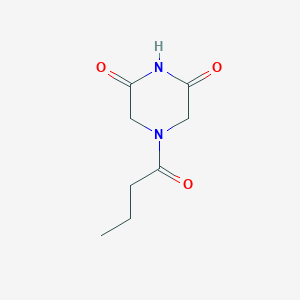
Cyclohexene, 3-ethenyl-1-ethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 3-ethenyl-1-ethynyl- is an organic compound with the molecular formula C10H12. It is characterized by the presence of a cyclohexene ring substituted with both an ethenyl group and an ethynyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-ethenyl-1-ethynyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetylene compounds under catalytic conditions. For instance, the reaction can be catalyzed by organometallic compounds, leading to the formation of the desired product . Another method involves the use of anionic or cationic catalysts to facilitate the addition of acetylene to cyclohexene .
Industrial Production Methods
Industrial production of Cyclohexene, 3-ethenyl-1-ethynyl- typically involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 3-ethenyl-1-ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The compound can participate in substitution reactions where the ethenyl or ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 3-ethenyl-1-ethynyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of Cyclohexene, 3-ethenyl-1-ethynyl- involves its interaction with various molecular targets. The ethenyl and ethynyl groups can participate in reactions that modify the compound’s structure and reactivity. These interactions can influence pathways related to organic synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethynylcyclohexene: Similar in structure but lacks the ethenyl group.
Cyclohexene, 1-ethynyl-: Another related compound with a different substitution pattern.
Uniqueness
Cyclohexene, 3-ethenyl-1-ethynyl- is unique due to the presence of both ethenyl and ethynyl groups on the cyclohexene ring.
Eigenschaften
Molekularformel |
C10H12 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
3-ethenyl-1-ethynylcyclohexene |
InChI |
InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8,10H,2,5-7H2 |
InChI-Schlüssel |
YRSNBJABHVNCBY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
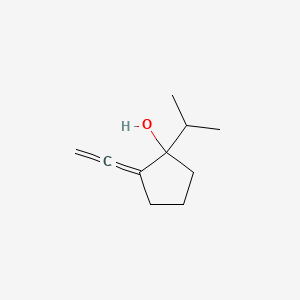

![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
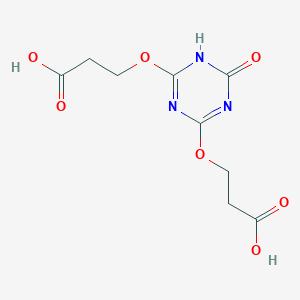
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)
